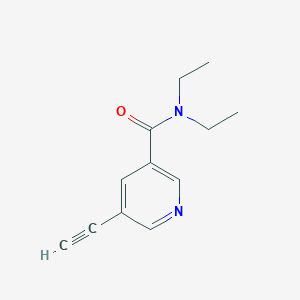
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, also known as MTB, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
作用機序
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by binding to the catalytic domain of Bub1, which is a key regulator of the mitotic checkpoint. By inhibiting Bub1, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide disrupts the proper functioning of the mitotic checkpoint, leading to cell cycle arrest and ultimately, cell death. Additionally, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In cancer cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to induce mitotic arrest and apoptosis. In immune cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for Bub1. However, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, including its low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, including:
1. Further investigation of the potential therapeutic applications of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide in cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods for N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide.
3. Investigation of the effects of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide on other cellular processes, such as DNA repair and chromatin remodeling.
4. Development of more potent and selective inhibitors of Bub1.
5. Investigation of the potential synergy between N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide and other therapeutic agents, such as chemotherapy drugs.
In conclusion, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, or N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by targeting Bub1, a key regulator of the mitotic checkpoint, and has a range of biochemical and physiological effects. While N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, it has several advantages for lab experiments and has numerous future directions for research.
合成法
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with thionyl chloride, followed by the reaction of the resulting compound with N-methyl-N-(prop-2-en-1-yl)propan-2-amine and thioacetamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the mitotic checkpoint kinase Bub1. In inflammation research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-methyl-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-15(19)17-13-6-4-12(5-7-13)16(20)18(2)14-8-10-21-11-9-14/h3-7,14H,1,8-11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQVFGSEAUZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)